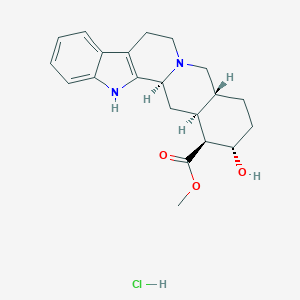

Corynanthine hydrochloride

Description

Contextualization within Indole (B1671886) Alkaloids and Related Compounds

Corynanthine (B1669447) belongs to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs). nih.govnih.gov This class of natural products is characterized by a common biosynthetic origin, deriving from tryptamine (B22526) and the monoterpenoid secologanin (B1681713). researchgate.netmdpi.com

Biosynthetic Origins and Natural Occurrence

The biosynthesis of corynanthine begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to thousands of MIAs. nih.govresearchgate.net Subsequent enzymatic steps, including reduction and cyclization, lead to the formation of the corynantheine (B231211) skeleton, from which corynanthine is derived. nih.govbiorxiv.org

Corynanthine is naturally found in various plant species, most notably those from the Rauvolfia and Corynanthe (including Pausinystalia) genera. wikipedia.orgnih.gov It has been isolated from the bark of Pausinystalia johimbe and plants of the Rauvolfia genus, such as Rauvolfia serpentina. wikipedia.orgnih.govnih.govresearchgate.net

Structural Classification within the Yohimban (B1201205) Skeleton

Structurally, corynanthine is classified as a yohimban alkaloid. nih.govontosight.ai The yohimban skeleton is a pentacyclic ring system that forms the core structure for a series of related alkaloids. ontosight.aidrugbank.com This intricate structure contains five chiral centers, which gives rise to numerous stereoisomers. nih.govmdpi.comtandfonline.com The specific spatial arrangement of substituents around these chiral centers defines the individual alkaloid and its properties.

Diastereoisomeric Relationships with Yohimbine (B192690) and Rauwolscine (B89727)

Corynanthine shares the same molecular formula and connectivity as yohimbine and rauwolscine, making them diastereoisomers. wikipedia.orgnih.gov The key differences lie in the stereochemistry at specific carbon atoms within the yohimban framework.

Corynanthine vs. Yohimbine : Corynanthine and yohimbine are diastereomers. wikipedia.org This stereochemical difference is significant, leading to distinct pharmacological activities. While both interact with adrenergic receptors, their selectivity differs markedly.

Corynanthine vs. Rauwolscine : Rauwolscine (also known as α-yohimbine) is another diastereomer of corynanthine. wikipedia.org Research comparing these two isomers has been crucial in understanding the structure-activity relationships of yohimban alkaloids. nih.govnih.gov

The table below summarizes the stereochemical relationship and resulting primary adrenergic receptor selectivity of these three prominent diastereoisomers.

| Alkaloid | Stereochemistry | Primary Adrenergic Receptor Selectivity |

| Corynanthine | (16β,17α) | α1-adrenergic antagonist wikipedia.orgnih.gov |

| Yohimbine | (16α,17α) | α2-adrenergic antagonist wikipedia.orgnih.gov |

| Rauwolscine | (16α,17α) | α2-adrenergic antagonist wikipedia.orgnih.gov |

This table presents simplified stereochemical notation and primary receptor selectivity based on comparative studies.

Comparison with Other Structurally Related Alkaloids

The yohimban alkaloid family is extensive. Besides yohimbine and rauwolscine, corynanthine is also structurally related to ajmalicine. wikipedia.org Ajmalicine shares the heteroyohimbine ring system but has a different stereochemical configuration. biorxiv.org Another related compound is dihydrocorynantheine. researchgate.net Comparative studies of these alkaloids are essential for elucidating how subtle changes in three-dimensional structure influence receptor binding and biological activity. For instance, research has shown that while corynanthine, yohimbine, and rauwolscine all interact with adrenergic and serotonin (B10506) receptors, their affinity and selectivity profiles are distinct. wikipedia.orgnih.gov Corynanthine is noted for being approximately 10-fold more selective for α1-adrenergic receptors over α2-adrenergic receptors, a characteristic that contrasts sharply with yohimbine and rauwolscine, which show a 30-fold preference for the α2-receptor. wikipedia.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-VYDVLXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801349023 | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66634-44-4 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66634-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rauhimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corynanthine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Pharmacological Investigations of Corynanthine Hydrochloride

Adrenergic Receptor System Interactions

Corynanthine's engagement with the adrenergic system is a cornerstone of its pharmacological identity, distinguished by its notable selectivity for α1-adrenoceptors.

Alpha-1 Adrenoceptor Antagonism: Selectivity and Functional Consequences

Corynanthine (B1669447) hydrochloride acts as a selective α1-adrenoceptor antagonist. tocris.commedchemexpress.com This selectivity is approximately 10-fold higher for α1-receptors compared to α2-receptors. wikipedia.orgcore.ac.uk The functional consequences of this antagonism are significant, leading to vasodilation by blocking the effects of catecholamines on the smooth muscle of blood vessels. wikipedia.org This action can result in reduced blood pressure, which aligns with the traditional use of Rauvolfia extracts in managing hypertension. wikipedia.orgcore.ac.uk

In experimental models, corynanthine has been shown to inhibit vasoconstriction induced by the α1-agonist phenylephrine (B352888) in isolated aortic tissues, confirming its α1-adrenoceptor blockade. Furthermore, its antagonism of α1-receptors has been demonstrated to inhibit norepinephrine-stimulated protein secretion in rat lacrimal gland acini. entokey.com The stereochemical configuration of corynanthine, specifically the orientation of its hydroxyl and methyl ester groups, is thought to be the structural basis for its selectivity towards α1-receptors.

Comparative Receptor Selectivity Profiles: Contrasting with Alpha-2 Adrenoceptor Antagonists

The receptor selectivity of corynanthine stands in stark contrast to its diastereoisomers, yohimbine (B192690) and rauwolscine (B89727). While corynanthine preferentially targets α1-adrenoceptors, yohimbine and rauwolscine exhibit a roughly 30-fold higher affinity for α2-adrenoceptors. wikipedia.orgnih.gov This differential selectivity is a key determinant of their distinct pharmacological effects.

Studies comparing these compounds have consistently highlighted these differences. In anesthetized dogs, corynanthine was found to be approximately 10-fold more potent as an antagonist at postsynaptic α1-adrenoceptors than at presynaptic α2-adrenoceptors. nih.gov Conversely, yohimbine and rauwolscine were about 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists. nih.gov Functional studies and radioligand binding experiments have corroborated these findings, establishing a clear hierarchy of selectivity. nih.gov

| Compound | Primary Target | Selectivity Ratio (α1:α2) | Functional Effect |

|---|---|---|---|

| Corynanthine | α1-Adrenoceptor Antagonist | ~10:1 | Vasodilation, Depressant |

| Yohimbine | α2-Adrenoceptor Antagonist | ~1:30 | Stimulant, Increased Norepinephrine Release |

| Rauwolsine | α2-Adrenoceptor Antagonist | ~1:30 | Stimulant, Increased Norepinephrine Release |

Serotonergic Receptor Modulations and Effects

In addition to its primary action on adrenergic receptors, corynanthine has been shown to modulate the serotonergic system. wikipedia.org Research indicates that corynanthine can act as an agonist at 5-HT autoreceptors. nih.gov In hippocampal slices treated with phentolamine (B1677648) (an α-blocker), corynanthine was observed to decrease the evoked release of serotonin (B10506) (5-HT), suggesting a partial agonistic activity at presynaptic 5-HT₁ receptors. nih.gov This effect was abolished when a 5-HT receptor antagonist, metitepin, was used, further supporting the involvement of 5-HT autoreceptors. nih.gov The indole (B1671886) portion of the corynanthine molecule is thought to be responsible for this interaction with serotonin receptors. nih.gov

However, the interaction appears to be complex and context-dependent. In other experimental setups, such as those involving spinal wide dynamic range neurons, corynanthine did not reverse the suppressive effects of serotonin, unlike α2-AR antagonists such as yohimbine. Furthermore, binding studies in bovine brain membranes have shown that corynanthine has a significantly lower potency at certain 3H-5-HT labeled sites compared to other serotonergic agents. jneurosci.org

Cellular and Subcellular Pharmacodynamics

The pharmacological actions of corynanthine hydrochloride extend to the cellular and subcellular levels, particularly influencing calcium signaling pathways.

Modulation of Calcium Signaling Pathways

Corynanthine has been demonstrated to modulate calcium influx through voltage-gated channels. This modulation has implications for processes such as vascular tone and smooth muscle contraction.

A key aspect of corynanthine's cellular pharmacodynamics is its ability to inhibit calcium entry induced by depolarization. In studies using rat aorta smooth muscle, corynanthine, at concentrations of 1–100 μM, was found to inhibit depolarization-dependent calcium entry. tocris.com Specifically, research has shown that corynanthine can reduce the influx of ⁴⁵Ca²⁺ during K⁺ depolarization in a concentration-dependent manner. tocris.com At a concentration of 100 μM, corynanthine, along with rauwolscine, reduced depolarization-stimulated ⁴⁵Ca influx by approximately 50%. tocris.com This action is attributed to the blockade of voltage-gated L-type channels.

Assessment of Intracellular Calcium Release Mechanisms

This compound's influence on intracellular calcium levels is a key aspect of its pharmacological profile. The compound modulates calcium influx through both voltage-gated L-type channels (VGCCs) and receptor-operated channels (ROCs). This modulation has significant implications for vascular tone and the contraction of smooth muscle.

Studies on rat aorta smooth muscle have demonstrated that corynanthine, at concentrations of 1–100 μM, inhibits calcium entry that is dependent on depolarization. However, it does not affect the release of intracellular calcium triggered by prostaglandin (B15479496) F2α (PGF2α). In experiments using rabbit aortic cells, corynanthine was found to inhibit norepinephrine-stimulated ⁴⁵Ca²⁺ efflux, a process linked to the desensitization of α₁-adrenoceptors.

Interestingly, research on interneurons has shown that while the inclusion of the calcium chelator BAPTA in recording pipettes significantly reduced dopamine-induced depolarization, the use of thapsigargin (B1683126) did not have the same effect. nih.gov This suggests that while calcium-dependent signaling may be necessary for some of corynanthine's effects, the release of calcium from intracellular stores is not a universal requirement. nih.gov In fact, some studies propose that norepinephrine-mediated facilitation of GABA release by α1-adrenergic receptor activation is independent of intracellular calcium release. physiology.org

Effects on Smooth Muscle Physiology

The primary function of smooth muscle throughout the body is contraction, which is initiated by an increase in intracellular calcium. britannica.comnih.gov This increase can be triggered by membrane depolarization or the activation of hormones and neurotransmitters, leading to the opening of L-type voltage-gated calcium channels and subsequent calcium-induced calcium release from the sarcoplasmic reticulum. nih.gov

Corynanthine's interaction with smooth muscle is multifaceted. In the guinea-pig main pulmonary artery, histamine (B1213489) has been observed to cause muscle contraction and membrane depolarization. nih.gov The presence of mepyramine, an H1-receptor antagonist, suppresses these effects. nih.gov Conversely, in the presence of mepyramine, histamine induces membrane hyperpolarization. nih.gov This suggests a complex interplay of receptor systems in modulating smooth muscle tone.

Studies on rat aortic preparations have shown that the alkaloid vincanine produces a dose-dependent relaxation of tissues previously contracted with hyperpotassium solutions. amhsr.org This relaxation is attributed to a decrease in intracellular Ca²⁺ levels, likely due to the suppression of its entry through L-type Ca²⁺ channels. amhsr.org

Analysis of Contradictory Data on Adrenoceptor and Calcium Channel Inhibition

The pharmacological profile of corynanthine is marked by some conflicting data regarding its interaction with adrenoceptors and calcium channels. Corynanthine is primarily recognized as a selective α1-adrenergic receptor antagonist, with approximately 10-fold greater selectivity for α1 over α2-adrenergic receptors. wikipedia.orgiiab.menih.gov This contrasts with its diastereoisomers, yohimbine and rauwolscine, which show a 30-fold higher affinity for α2-adrenergic receptors. wikipedia.orgiiab.menih.gov

Despite its primary action as an α1-antagonist, corynanthine has also been shown to modulate calcium channels. Research indicates that it reduces depolarization-stimulated ⁴⁵Ca influx by about 50% at a concentration of 100 μM. This dual activity has led to some debate. The structural similarity of corynanthine to known calcium channel blockers raises questions about whether its effects are solely due to adrenoceptor antagonism or also involve direct calcium channel blockade.

To dissect these overlapping effects, researchers have proposed using a wide range of concentrations in experimental setups. This approach would help to distinguish between receptor-specific actions and non-specific effects on calcium channels. Furthermore, the use of α1-adrenoceptor knockout animal models could provide a clearer understanding of corynanthine's mechanism of action by separating its receptor-mediated effects from any off-target modulation of calcium channels.

It has also been noted that in the presence of the α-adrenoceptor antagonist phentolamine, corynanthine can decrease the evoked release of serotonin (5-HT). nih.gov However, when the 5-HT receptor antagonist metitepin is used instead, this inhibitory effect is abolished. nih.gov This suggests that corynanthine may also act as an agonist at 5-HT autoreceptors, further complicating its pharmacological profile. nih.gov

| Parameter | Observation | Source(s) |

| Intracellular Calcium | Inhibits depolarization-dependent calcium entry in rat aorta smooth muscle. | |

| Intracellular Calcium | Does not inhibit PGF2α-stimulated intracellular calcium release. | |

| Intracellular Calcium | Inhibits norepinephrine-stimulated ⁴⁵Ca²⁺ efflux in rabbit aortic cells. | |

| Smooth Muscle | Histamine-induced contraction of guinea-pig pulmonary artery is suppressed by mepyramine. | nih.gov |

| Adrenoceptor Selectivity | ~10-fold selective for α1-adrenergic receptors over α2-adrenergic receptors. | wikipedia.orgiiab.menih.gov |

| Calcium Channel Inhibition | Reduces depolarization-stimulated ⁴⁵Ca influx by ~50% at 100 μM. | |

| Serotonin Receptor Interaction | May act as an agonist at 5-HT autoreceptors. | nih.gov |

Preclinical and Translational Research on Corynanthine Hydrochloride S Biological Activities

Cardiovascular System Pharmacology

Corynanthine's interaction with the cardiovascular system is primarily defined by its role as a selective α1-adrenergic receptor antagonist. wikipedia.org This selectivity distinguishes it from its stereoisomers, such as yohimbine (B192690) and rauwolscine (B89727), which show a higher affinity for α2-adrenergic receptors. wikipedia.org This antagonistic action on α1-adrenoceptors is the foundation of its cardiovascular effects.

Antihypertensive Properties and Vascular Resistance Regulation

The antihypertensive properties of corynanthine (B1669447) are a direct consequence of its α1-adrenergic blockade. wikipedia.orgbiosynth.com By inhibiting these receptors, corynanthine induces vasodilation, which in turn leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. biosynth.com Studies in anaesthetized rats have demonstrated that intravenous administration of corynanthine decreases blood pressure. nih.gov Research on the rat aorta has shown that corynanthine can depress contractions induced by depolarization in a concentration-dependent manner, an action linked to the inhibition of calcium influx. nih.gov This effect on vascular smooth muscle contributes to its potential in regulating blood pressure. biosynth.com

Hemodynamic Responses and Cardiac Function Assessment

The hemodynamic profile of corynanthine is characterized by its blood pressure-lowering effects. nih.gov In comparative studies with its diastereoisomers in anaesthetized rats, corynanthine was the most potent in decreasing blood pressure upon intravenous infusion. nih.gov While it effectively reduces blood pressure, its effects on heart rate appear less pronounced compared to its isomers like rauwolscine. nih.gov In conscious rats, however, intraventricular injection of corynanthine has been observed to increase both blood pressure and heart rate. nih.gov The compound's impact on cardiac function is considered depressant rather than stimulant, which is consistent with its antihypertensive action. wikipedia.org

Ocular Pharmacology and Intraocular Pressure Modulation

Corynanthine hydrochloride has been significantly investigated for its effects on the eye, particularly its ability to lower intraocular pressure (IOP). medchemexpress.com This has positioned it as a compound of interest in the study of ocular hypertension and glaucoma. nih.govgoogle.com Its primary mechanism of action in the eye is attributed to its selective α1-adrenergic antagonism. google.comnih.gov

Mechanisms of Aqueous Humor Dynamics

The reduction of IOP by corynanthine is achieved through the modulation of aqueous humor dynamics. Aqueous humor is the fluid that fills the anterior chamber of the eye, and its pressure is determined by the balance between its production and outflow. nih.gov

Research suggests that corynanthine may lower IOP by increasing the outflow of aqueous humor. nih.gov Specifically, it is believed to enhance uveoscleral outflow, which is one of the two main pathways for aqueous humor drainage. google.comnih.gov However, a study in monkeys did not demonstrate a change in outflow facility as measured by tonography after administration of 5% corynanthine. nih.gov In rat aorta models, corynanthine has been shown to inhibit depolarization-dependent calcium entry, and it is hypothesized that a similar calcium-dependent mechanism involving trabecular meshwork relaxation could contribute to reduced aqueous humor outflow resistance in rabbit models.

Studies in monkeys have indicated that corynanthine does not significantly alter the rate of aqueous humor flow. google.comnih.gov This suggests that its primary mechanism for lowering IOP is not a reduction in aqueous humor production but rather an effect on its drainage from the eye. nih.gov

Research Findings on Intraocular Pressure

| Study Population | Concentration | Effect on Intraocular Pressure (IOP) | Citation |

|---|---|---|---|

| Rabbits | 5% | Significant reduction for at least six hours. | nih.gov |

| Rabbits | 2% | Significant reduction for four hours. | google.com |

| Rabbits | 1% | Significant reduction at 120 minutes. | google.com |

| Awake Monkeys | 5% | Significant reduction for six hours, with maximum effect at two hours (from 15.8 mmHg to 12.7 mmHg). | nih.gov |

| Anesthetized Monkeys | 5% | Significant reduction for four hours. | nih.gov |

| Ocular Hypertensive Patients | 2% | Significant reduction for at least eight hours. | nih.gov |

| Ocular Hypertensive Patients | 1% | No significant pressure-lowering effect. | nih.gov |

Efficacy in Experimental Models of Ocular Hypertension

This compound has demonstrated notable efficacy in reducing intraocular pressure (IOP) in various preclinical animal models, establishing its potential as an ocular hypotensive agent. Research has primarily focused on its topical application in rabbits and non-human primates.

In studies involving rabbits, a 5% solution of corynanthine tartrate was shown to significantly lower IOP for a minimum of six hours. google.com The peak effect was observed 30 minutes after administration, with the treated eye showing a mean IOP of 12.6 ± 0.9 mm Hg compared to 15.9 ± 0.4 mm Hg in the control eye. google.com A lower concentration of 2% also produced a significant reduction in IOP, lasting for four hours, with the maximum effect occurring 60 minutes post-application. google.com Even a 1% solution was found to significantly decrease IOP at the 120-minute mark. google.com

These findings were further substantiated in studies using cynomolgus monkeys. In awake monkeys, a significant reduction in IOP was observed for at least six hours following topical administration of corynanthine tartrate. google.com When tested in anesthetized monkeys, a 2% corynanthine solution significantly lowered IOP for at least eight hours. nih.gov For instance, five hours post-application, the mean IOP in the treated eye was 20.6 ± 2.0 mmHg, a significant decrease from the control eye's 26.0 ± 4.9 mmHg. nih.gov However, a 1% solution did not produce a significant effect in this model. google.com

The mechanism underlying this IOP reduction is attributed to corynanthine's activity as a selective α1-adrenergic antagonist. This contrasts with its stereoisomer, yohimbine, which is a selective α2-adrenoceptor antagonist. The α1-antagonism is believed to facilitate vasodilation, which may contribute to its ocular hypotensive effects.

Table 1: Effect of Corynanthine Tartrate on Intraocular Pressure (IOP) in Rabbits

| Concentration | Time Post-Administration (minutes) | Mean IOP ± SEM (mm Hg) - Treated Eye | Mean IOP ± SEM (mm Hg) - Control Eye | Significance (p-value) |

|---|---|---|---|---|

| 5% | 30 | 12.6 ± 0.9 | 15.9 ± 0.4 | <0.005 |

| 2% | 60 | - | - | <0.005 |

| 1% | 120 | - | - | <0.005 |

Data compiled from studies on the effect of corynanthine tartrate on intraocular pressure in rabbits. google.com

Respiratory System Pharmacology

Modulation of Nasal Airway Resistance

This compound has been shown to influence nasal airway resistance, a key factor in nasal congestion. Studies in human subjects have demonstrated that intranasal administration of corynanthine can induce nasal blockage, indicating an increase in nasal airway resistance. nih.gov This effect was observed with a 2 mg dose of corynanthine administered as an aerosol into each nostril. nih.gov

The fact that an α1-adrenoceptor antagonist like corynanthine causes nasal blockage suggests that there is a basal level of sympathetic nervous system activity that actively maintains nasal patency in the resting state. nih.govucl.ac.uk By blocking α1-adrenoceptors, corynanthine interferes with this sympathetic tone, leading to vasodilation of the nasal mucosal blood vessels and subsequent congestion.

This effect of corynanthine on nasal airway resistance highlights its utility as a pharmacological tool to study the mechanisms of nasal patency and congestion. The shape and size of the nose, often categorized by the nasal index, can influence baseline nasal airway resistance, but research has not found a direct correlation between the nasal index and the degree of decongestion following the application of a topical decongestant. rhinologyjournal.com

Interactions with Endogenous Mediators Affecting Airway Patency

The effect of corynanthine on nasal airway resistance is further illuminated by its interactions with endogenous mediators. Research has shown that the nasal blockage induced by corynanthine is enhanced when combined with bradykinin (B550075), a potent vasodilator. nih.gov This suggests an interplay between the adrenergic system and other inflammatory or vasoactive pathways in regulating nasal patency.

In the nasal mucosa, the sympathetic nervous system plays a crucial role in maintaining airway openness through the release of noradrenaline, which acts on α-adrenoceptors to cause vasoconstriction. nih.govucl.ac.uk Corynanthine, by blocking α1-adrenoceptors, prevents noradrenaline from exerting its vasoconstrictive effect, thus leading to nasal blockage. nih.gov

Furthermore, there is evidence of interaction with the histaminergic system. Histamine (B1213489), a key mediator in allergic rhinitis, can cause nasal blockage through H1, H2, and H3 receptors. nih.govucl.ac.uk It is suggested that activation of H3 receptors may inhibit the release of noradrenaline from sympathetic nerves, thereby contributing to nasal congestion. nih.gov The ability of corynanthine to induce nasal blockage by directly antagonizing α1-adrenoceptors provides a valuable model for understanding the sympathetic component of nasal airway control and its modulation by other mediators like bradykinin and histamine. nih.gov

Other Systemic Pharmacological Explorations

Antiarrhythmic Activity and Myocardial Protective Effects

While primarily investigated for its effects on blood pressure and ocular systems, the pharmacological profile of corynanthine suggests potential actions on the cardiovascular system, including antiarrhythmic and myocardial protective effects. As an α1-adrenoceptor antagonist, corynanthine's ability to induce vasodilation and lower blood pressure is a key aspect of its systemic pharmacology.

The role of α-adrenoceptor antagonists in cardiac function has been a subject of research, with some studies suggesting that these agents may possess antiarrhythmic properties. liverpool.ac.uk The mechanism is thought to be related to their effects on coronary vasculature and systemic hemodynamics. liverpool.ac.uk While specific studies on the antiarrhythmic activity of corynanthine are not extensively detailed in the provided search results, the broader class of α-adrenoceptor antagonists has been explored for this potential.

Furthermore, there is an interest in the myocardial protective effects of compounds that modulate adrenergic signaling. For instance, some α1-adrenergic receptor agonists have been shown to prevent doxorubicin-induced cardiomyopathy in animal models, suggesting a role for this receptor in heart failure therapies. science.gov Conversely, the protective effects of agents like lidocaine (B1675312) against myocardial ischemia-reperfusion injury are well-documented and are partly attributed to the reduction of intracellular calcium levels, a mechanism that can be influenced by adrenergic pathways. researchgate.net While direct evidence for corynanthine's myocardial protective effects is limited in the search results, its classification as an α-adrenoceptor antagonist places it within a group of compounds with known cardiovascular actions that warrant further investigation for such properties.

Advanced Analytical and Methodological Approaches for Corynanthine Hydrochloride Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analysis of corynanthine (B1669447) hydrochloride, enabling its separation from a complex matrix of related alkaloids and subsequent quantification. The choice of technique is often dictated by the sample complexity and the analytical objectives.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

For more complex analyses and enhanced sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool. This technique offers superior separation efficiency and the ability to provide molecular weight information, aiding in the definitive identification of corynanthine and its related alkaloids. researchgate.netuctm.edu

A validated UHPLC-diode array detector (DAD)/tandem MS method has been successfully developed for the determination of yohimbine (B192690) and its isomers, including corynanthine, in yohimbe bark extracts and dietary supplements. researchgate.net This method achieves good separation on a C18 column with a gradient elution using aqueous ammonium (B1175870) hydroxide (B78521) and methanol (B129727) with ammonium hydroxide. researchgate.net The ability to separate corynanthine from yohimbine is a critical aspect of this method, ensuring accurate quantification. researchgate.net While the DAD provides sufficient sensitivity for routine analysis, the coupling with MS offers enhanced specificity, which is particularly valuable for biological and clinical studies. researchgate.net

Another UHPLC/MS method for the determination of yohimbine, rauwolscine (B89727), and corynanthine employs a gradient elution with ammonium formate (B1220265) in aqueous methanol and ammonium hydroxide in methanol. uctm.edu This method has reported a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.2 μg/mL for corynanthine. uctm.edu

The following table summarizes typical parameters for UHPLC-MS analysis of corynanthine:

| Parameter | Genysis LC/MS/MS Conditions |

| Sample Preparation | Dilute with 1:1 MeOH:0.1%FA in water |

| Linear Range | ~5 – 250 ng/mL (varies per analyte) |

| Column | Waters Cortecs C18 100 x 2 mm, 2.7 µm |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| MS Transitions | 355→144 (for yohimbine, rauwolscine, corynanthine) |

| Data sourced from Dyad Labs dyadlabs.com |

Method Validation Protocols for Quantitative Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. For corynanthine hydrochloride analysis, validation protocols typically assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netuctm.edu

Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a linear relationship between concentration and instrument response. uctm.edu For instance, one UHPLC/MS method showed good linearity (R² > 0.99) for corynanthine over a concentration range up to 200 μg/mL. uctm.edu Accuracy is often demonstrated using standard addition methods, while precision is assessed through intraday and interday repeatability studies. researchgate.net

The LOD and LOQ are crucial for determining the sensitivity of the method. For a UHPLC/UV and UHPLC/MS method, the LOD and LOQ for corynanthine were reported as 0.05 μg/mL and 0.2 μg/mL, respectively. uctm.edu These validation parameters ensure that the analytical method is suitable for its intended purpose, whether for quality control of raw materials or the analysis of complex formulations.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry of corynanthine. The absolute configuration of synthetic corynanthine can be confirmed by comparing its ¹H and ¹³C NMR data with that of its enantiomer, corynantheidine. Specific chemical shift differences and coupling constants in the NMR spectrum provide definitive evidence of the compound's three-dimensional structure.

Advanced NMR techniques, such as the preparation of chiral derivatizing agent (CDA) esters, can be used to determine the absolute configuration of the hydroxyl group. rsc.org By comparing the ¹³C NMR data of the (R)- and (S)-MPA esters of corynanthine, for example, the stereochemistry at the chiral center can be unequivocally assigned. rsc.org

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov

The fragmentation pattern of corynanthine in the mass spectrometer provides valuable structural information. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to corynanthine is selected and fragmented to produce a characteristic spectrum of product ions. dyadlabs.com For corynanthine, a common MS/MS transition monitored is from a precursor ion of m/z 355 to a product ion of m/z 144. dyadlabs.com This fragmentation pattern can be used to differentiate corynanthine from other structurally related alkaloids, although stereoisomers will produce identical mass spectra. dyadlabs.commzcloud.org Therefore, chromatographic separation prior to MS analysis is crucial for the accurate identification of isomers. dyadlabs.com

The study of fragmentation pathways through techniques like collision-induced dissociation (CID) helps in understanding the structural components of the molecule. mzcloud.org This detailed structural information is vital for the unambiguous identification of this compound in various samples.

In Vitro Receptor Binding and Functional Assay Methodologies

In vitro methods are fundamental to characterizing the pharmacological profile of this compound, providing insights into its receptor selectivity and functional consequences at the tissue and cellular levels.

Radioligand displacement assays are a cornerstone for determining the binding affinity of this compound for different adrenergic receptor subtypes. eurofinsdiscovery.com These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the ability of this compound to displace the radioligand, its affinity, often expressed as the inhibition constant (Ki), can be quantified.

Studies have consistently shown that this compound exhibits a higher affinity for α1-adrenergic receptors compared to α2-adrenergic receptors. researchgate.netnih.gov For instance, radioligand binding studies using [3H]prazosin to label α1-adrenoceptors and [3H]rauwolscine or [3H]clonidine to label α2-adrenoceptors in various tissue preparations, such as rat cerebral cortex, have demonstrated this selectivity. bohrium.com In these experiments, corynanthine is a potent inhibitor of [3H]prazosin binding but a weak inhibitor of [3H]rauwolscine binding. bohrium.com This is in stark contrast to its stereoisomers, yohimbine and rauwolscine, which show a much higher affinity for α2-adrenergic receptors. researchgate.netnih.gov

The selectivity of corynanthine for α1-adrenoceptors is a key differentiator from its stereoisomers. This selectivity has been reported to be approximately 10-fold for α1 over α2 receptors. nih.gov The data from these binding assays are crucial for understanding the compound's primary mechanism of action.

| Radioligand | Receptor Labeled | Corynanthine Activity | Reference |

| [3H]prazosin | α1-adrenoceptor | Potent inhibitor | bohrium.com |

| [3H]rauwolscine | α2-adrenoceptor | Weak inhibitor | bohrium.com |

| [3H]clonidine | α2-adrenoceptor | Weak antagonist | nih.gov |

To assess the functional consequences of receptor binding, researchers employ isolated tissue preparations. nih.gov These ex vivo experiments measure the physiological response of a tissue, such as muscle contraction or relaxation, to a compound. For this compound, studies often utilize isolated blood vessels like the rat aorta or guinea pig thoracic aorta to investigate its effects on smooth muscle contraction. researchgate.net

In these preparations, an α1-adrenergic agonist like phenylephrine (B352888) is used to induce contraction. researchgate.net The antagonistic effect of this compound is then quantified by its ability to inhibit or reverse this contraction. The potency of antagonism is often expressed as a pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Functional studies have corroborated the findings from binding assays, confirming that corynanthine acts as an antagonist at α1-adrenoceptors. For example, in the rat vas deferens, corynanthine has been shown to be a more potent antagonist of noradrenaline-induced contractions (mediated by α1-adrenoceptors) than of clonidine's prejunctional inhibitory effects (mediated by α2-adrenoceptors). researchgate.net

| Tissue Preparation | Agonist | Observed Effect of Corynanthine | Reference |

| Rat Aorta | Phenylephrine | Inhibition of vasoconstriction | |

| Guinea Pig Thoracic Aorta | Phenylephrine | Inhibition of contraction | researchgate.net |

| Rat Vas Deferens | Noradrenaline | Antagonism of contraction | researchgate.net |

The physiological effects of adrenergic receptor modulation are often mediated by changes in intracellular calcium (Ca2+) concentrations. Therefore, measuring Ca2+ flux in cellular models provides a more detailed understanding of the downstream signaling pathways affected by this compound.

Techniques for measuring intracellular calcium often involve the use of fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4. nih.govbmglabtech.com These dyes exhibit a change in their fluorescent properties upon binding to calcium, allowing for the real-time monitoring of intracellular Ca2+ levels using fluorescence microscopy or plate readers. nih.govionbiosciences.com Genetically encoded calcium indicators (GECIs) can also be used for long-term imaging of calcium dynamics. nih.gov

Studies on rat aorta smooth muscle have shown that corynanthine can inhibit the influx of extracellular calcium. Specifically, it has been observed to inhibit the depolarization-dependent calcium entry but not the release of calcium from intracellular stores triggered by other agents like prostaglandin (B15479496) F2α. This suggests that its mechanism of action involves the modulation of calcium channels that are linked to α1-adrenergic receptor activation.

| Cellular Model | Measurement Technique | Key Finding for Corynanthine | Reference |

| Rat Aorta Smooth Muscle | ⁴⁵Ca²⁺ tracing | Inhibits depolarization-dependent calcium entry | |

| Transfected Cell Lines | Fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-4) | Can be used to screen for antagonists of GPCRs | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide valuable insights into the molecular basis of this compound's receptor selectivity and interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the binding pocket of adrenergic receptors. nih.gov

Docking studies can rationalize the observed selectivity of corynanthine for α1- over α2-adrenergic receptors by comparing the binding energies and interaction patterns. nih.gov The results can highlight specific residues that contribute to the higher affinity binding at the α1 subtype. For instance, the docking score and glide energy can provide a quantitative estimate of the binding affinity. nih.govresearchgate.net

| Receptor Target | Docking Software | Key Outcome | Reference |

| α1-adrenergic receptor | Glide | Prediction of favorable interactions and binding energy | nih.gov |

| Estrogen Receptor Alpha | AutoDockTools | Determination of free binding energy | phcogj.com |

The three-dimensional shape, or conformation, of this compound is critical for its biological activity. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule in solution. drugdesign.org Techniques such as Monte Carlo conformational searches followed by quantum mechanical energy calculations can be employed to determine the stable conformers. rsc.org

By understanding the preferred conformations of corynanthine and its stereoisomers, researchers can correlate specific structural features with their differing receptor selectivities. Energetic calculations can quantify the energy barriers between different conformations, providing insight into the molecule's flexibility. copernicus.org This information is crucial for understanding how the molecule can adapt its shape to fit into the binding pocket of a receptor and can guide the design of new, more selective ligands. drugdesign.orgcopernicus.org

| Computational Method | Purpose | Key Insights | Reference |

| Monte Carlo Conformational Search | Identify low-energy conformations | Characterize the distribution of conformers | rsc.org |

| Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD) | Visualize conformational exchange dynamics | Determine rotational energy barriers | copernicus.org |

| Density Functional Theory (DFT) | Optimize geometry and calculate single-point energies | Refine the structures and energies of low-energy conformers | rsc.org |

Structure Activity Relationship Sar Studies of Corynanthine Hydrochloride and Its Analogs

Elucidation of Pharmacophoric Requirements for Selective Alpha-1 Adrenoceptor Antagonism

The selective antagonism of corynanthine (B1669447) at α1-adrenoceptors is dictated by a specific arrangement of chemical features, known as a pharmacophore. General pharmacophore models for α1-adrenoceptor antagonists typically consist of several key features: a positively ionizable group (commonly a protonated amine), an aromatic ring system, a hydrogen-bond donor, and a hydrophobic region. nih.govnih.gov The spatial relationship between these elements is critical for potent and selective binding. For instance, the distance between the basic nitrogen atom, which is protonated at physiological pH, and the center of the aromatic ring system is a crucial determinant for selectivity between α1-adrenoceptor subtypes. nih.gov

In the context of the yohimban (B1201205) skeleton, the indole (B1671886) nucleus serves as the aromatic and hydrophobic moiety, while the nitrogen atom within the quinolizidine (B1214090) ring system provides the essential basic center. The key to corynanthine's α1-selectivity lies in the unique stereochemical orientation of the substituents on its E ring, particularly the hydroxyl group at C17 and the methyl ester at C16. This specific three-dimensional arrangement distinguishes it from its α2-selective diastereomers, yohimbine (B192690) and rauwolscine (B89727), and allows it to fit more favorably into the binding pocket of the α1-adrenoceptor. Studies comparing corynanthine with its isomers show it is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. wikipedia.orgresearchgate.netnih.gov In contrast, yohimbine and rauwolscine are about 30-fold more selective for α2-adrenoceptors. wikipedia.orgnih.gov This reversal of selectivity underscores the stringent structural requirements of the adrenergic receptor binding sites.

Impact of Stereochemistry on Pharmacological Profiles

The yohimban alkaloid framework is characterized by a complex pentacyclic structure with five chiral centers (C3, C15, C16, C17, and C20), giving rise to numerous stereoisomers. mdpi.com The distinct pharmacological profiles of corynanthine, yohimbine, and rauwolscine are a direct consequence of their different stereochemistry. These three compounds are diastereomers, meaning they have different configurations at one or more, but not all, of their chiral centers. wikipedia.org

| Compound | Primary Selectivity | Approximate Selectivity Ratio (α1:α2 or α2:α1) | α₁-AR Affinity (Ki, nM) | α₂-AR Affinity (Ki, nM) |

| Corynanthine | α₁-Adrenoceptor Antagonist | ~10:1 (α₁ over α₂) researchgate.netnih.gov | 172 | 1,720 |

| Yohimbine | α₂-Adrenoceptor Antagonist | ~30:1 (α₂ over α₁) wikipedia.orgnih.gov | 4,200 | 62 |

| Rauwolscine | α₂-Adrenoceptor Antagonist | ~30:1 (α₂ over α₁) wikipedia.orgnih.gov | 2,200 | 66 |

Table 1: Comparison of Receptor Selectivity and Affinity for Yohimban Diastereomers. This table illustrates the profound impact of stereochemistry on the pharmacological profiles of corynanthine and its isomers. Data compiled from multiple sources demonstrates the opposing receptor selectivities. wikipedia.orgresearchgate.netnih.gov

Design and Synthesis Strategies for Novel Corynanthine Derivatives

The development of novel analogs based on the corynanthine scaffold is an active area of medicinal chemistry, aimed at refining selectivity, potency, and other pharmacological properties. Synthetic strategies often leverage the core yohimban or corynanthean skeleton, introducing modifications to probe the SAR. nih.gov

One powerful approach involves multicomponent assembly processes, such as the Mannich-type reaction, to rapidly construct the parent heterocyclic scaffold. nih.gov These core structures can then be elaborated through a variety of well-established chemical protocols. Key synthetic transformations include:

N-Functionalization: Modification of the indole or quinolizidine nitrogen atoms to explore the impact of different substituents on receptor interaction.

Cross-Coupling Reactions: Techniques like the Suzuki coupling are used to introduce diverse aryl or heteroaryl groups, particularly on the indole ring, to probe hydrophobic and aromatic interactions within the receptor binding site. nih.gov

Refunctionalization: Altering the functional groups on the E-ring, such as the C17-hydroxyl and C16-methyl ester, is crucial for dissecting their role in α1-selectivity.

Alkyne-Based Strategies: Nonbiomimetic approaches using alkyne chemistry, followed by reactions like the Larock indole synthesis, offer alternative routes to construct the core structure, enabling the synthesis of analogs that are not easily accessible through traditional methods. kyoto-u.ac.jp

These synthetic endeavors aim to create libraries of novel pentacyclic and tetracyclic compounds related to the Corynanthe alkaloids for high-throughput screening, facilitating the discovery of new lead compounds with optimized biological activities. nih.gov

Interrelationships between Adrenoceptor and Calcium Channel Interactions in SAR

The pharmacological effects of corynanthine and its analogs are not solely confined to adrenoceptor antagonism; there is a significant interplay with cellular calcium signaling. Research indicates that the yohimban structure possesses an intrinsic calcium entry blocking action, the prominence of which depends on the specific stereochemistry and the cellular stimulus. researchgate.netnih.gov

Studies on vascular smooth muscle have provided key insights into this relationship. In rat aorta preparations, both corynanthine and rauwolscine were found to inhibit contractions induced by depolarization with high potassium concentrations. nih.govnih.gov This effect is directly linked to a reduction in the influx of extracellular calcium, as both compounds were shown to depress depolarization-stimulated ⁴⁵Ca influx. researchgate.netnih.govnih.gov This suggests that in addition to blocking α1-adrenoceptors, corynanthine can directly modulate the function of voltage-gated calcium channels.

| Compound | Effect on Depolarization-Induced Contraction / Ca²⁺ Influx | Effect on PGF₂α-Induced Contraction / Ca²⁺ Influx |

| Corynanthine | Inhibits nih.govnih.gov | No significant effect nih.govnih.gov |

| Rauwolscine | Inhibits nih.govnih.gov | Inhibits nih.govnih.gov |

| Yohimbine | No significant effect (at relevant concentrations) nih.govnih.gov | No significant effect nih.govnih.gov |

Table 2: Differential Effects of Yohimban Isomers on Calcium Mobilization in Rat Aorta. This table summarizes the distinct actions of corynanthine and its stereoisomers on contractions and calcium fluxes stimulated by different mechanisms, highlighting the interrelationship between their structure and their effects on calcium channels. nih.govnih.gov

Clinical Research and Translational Perspectives

Historical and Ongoing Clinical Investigations

The clinical investigation of corynanthine (B1669447) hydrochloride has a focused history, primarily centered on its potential therapeutic effects as an alpha-adrenergic antagonist. Historical research into corynanthine has explored its role in modulating physiological processes regulated by the adrenergic system. A significant area of this early clinical investigation was its effect on intraocular pressure (IOP).

One of the key historical clinical studies was a single-drop, dose-response, double-masked trial conducted on patients with symmetrical ocular hypertension. nih.gov This investigation aimed to determine the efficacy of corynanthine in lowering IOP. The study tested different concentrations of corynanthine ophthalmic solutions. nih.govgoogle.com The findings from this research demonstrated that topically applied corynanthine could significantly reduce IOP for a sustained period, suggesting a potential role for alpha-adrenergic antagonists in the management of glaucoma. nih.gov

While this foundational research provided valuable insights, information regarding more recent or ongoing large-scale clinical investigations of corynanthine hydrochloride for this or other indications is not widely available in publicly accessible clinical trial registries. The majority of contemporary research on related compounds has often focused on its diastereoisomers, such as yohimbine (B192690) and rauwolscine (B89727), for different therapeutic targets. wikipedia.orgunlv.edu Therefore, the clinical development trajectory of corynanthine itself appears to be less active in recent years compared to its historical exploration.

Clinical Trial Designs and Methodologies for Ocular Hypertension and Other Indications

The clinical trial designs for evaluating this compound, particularly for ocular hypertension, have employed rigorous methodologies to ensure the validity of the findings. A prominent example is the randomized, double-blind, dose-response study design. nih.govgoogle.com In such trials, patients with ocular hypertension were randomly assigned to receive different concentrations of a corynanthine tartrate solution applied topically. google.com

Key elements of the methodologies used in these studies include:

Patient Population : The trials enrolled patients diagnosed with ocular hypertension, often with symmetrical pressure in both eyes to allow for a contralateral control. nih.gov

Intervention : Sterile ophthalmic solutions of corynanthine were prepared in various concentrations (e.g., 1%, 2%, and 5%). nih.govgoogle.com

Control : A double-masked design was utilized where neither the patient nor the investigator knew the concentration of the solution being administered. nih.gov In some designs, one eye served as the control for the treated eye. google.com

Outcome Measures : The primary outcome measure was the change in intraocular pressure (IOP) from baseline, measured at regular intervals over several hours post-application. nih.govgoogle.com

Statistical Analysis : The paired t-test was used to compare the treated and contralateral control eyes within a single experiment, while the Student t-test was employed for intergroup analysis to determine statistical significance. google.com

These study designs are fundamental in ophthalmic research and are similar to those used in the Ocular Hypertension Treatment Study (OHTS), a landmark trial that evaluated the efficacy of topical ocular hypotensive medication in preventing the onset of primary open-angle glaucoma (POAG). nih.govophed.com The OHTS also utilized a randomized design with a primary outcome focused on the development of reproducible visual field or optic disc changes. nih.govophed.com

Assessment of Physiological Parameters in Human Subjects

In clinical investigations involving this compound, a range of physiological parameters were assessed to understand its effects on human subjects. The primary focus of these assessments was on ocular and systemic responses following the topical administration of the compound.

In studies of patients with ocular hypertension, the following parameters were systematically measured:

Intraocular Pressure (IOP) : This was the principal parameter of interest, with measurements taken hourly for up to eight hours following administration to track the magnitude and duration of any pressure-lowering effect. google.com

Anterior Chamber Depth : This was measured to assess any anatomical changes in the front part of the eye.

Pupil Size : Pupillary diameter was monitored to determine any effect on the iris muscles.

Systemic Blood Pressure : Both systolic and diastolic blood pressure were recorded to evaluate the systemic cardiovascular effects of the topically applied drug. nih.govgoogle.com

Pulse Rate : Heart rate was also monitored as part of the systemic assessment. google.com

A key finding from these assessments was that a 2% corynanthine solution, which was found to be effective in reducing IOP, did not significantly affect anterior chamber depth, pupil size, blood pressure, or pulse rate. google.com This suggests a localized effect on IOP without significant systemic absorption or side effects at this concentration.

The following table summarizes the key findings from a dose-response study of topical corynanthine in patients with ocular hypertension. nih.govgoogle.com

| Corynanthine Concentration | Effect on Intraocular Pressure (IOP) |

| 1% | No significant reduction in IOP. |

| 2% | Significant reduction in IOP for at least eight hours. |

| 5% | Significant bilateral reduction in IOP compared to baseline. |

Future Directions in Clinical Development and Application

The future clinical development of this compound appears to be contingent on several factors, including renewed research interest and the evolving landscape of treatments for its potential indications. While early studies were promising, particularly in the context of ocular hypertension, the pipeline for novel ocular antihypertensive compounds is competitive, with a focus on agents with unique mechanisms of action such as Rho-associated protein kinase (ROCK) inhibitors and adenosine (B11128) receptor analogs. dovepress.com

Potential future directions for corynanthine's clinical development could include:

Long-Term Efficacy Studies : The historical trials were often of short duration. nih.gov Future research would need to establish the long-term efficacy and safety of corynanthine in managing chronic conditions like ocular hypertension.

Combination Therapies : Investigating the synergistic effects of corynanthine with other classes of IOP-lowering medications could be a viable path forward. This aligns with the current treatment paradigms for glaucoma that often involve multi-drug regimens.

Exploration of Other Indications : Given its mechanism as an α1-adrenergic antagonist, there may be potential for corynanthine in other therapeutic areas. wikipedia.org However, this would require substantial preclinical and early-phase clinical research to establish proof of concept.

Advanced Drug Delivery Systems : The development of novel formulations or drug delivery systems could enhance the ocular bioavailability and duration of action of corynanthine, potentially improving its therapeutic profile.

The trajectory of drug development is continually evolving, with an increasing emphasis on biomarker-driven and adaptive trial designs. nih.gov For a compound like corynanthine to re-emerge as a clinical candidate, it would likely need to be evaluated within these modern research frameworks to demonstrate a clear benefit-to-risk ratio compared to existing and emerging therapies.

Ethical and Regulatory Considerations in Corynanthine Hydrochloride Research

Ethical Guidelines for Preclinical Animal Studies

Preclinical research involving animals is a foundational step in evaluating the pharmacological and toxicological profile of a new chemical entity such as corynanthine (B1669447) hydrochloride. The ethical imperative in these studies is to balance the potential scientific gains against the welfare of the animals involved. This balance is guided by internationally recognized principles and overseen by dedicated committees.

A cornerstone of ethical animal research is the principle of the "Three Rs": Replacement , Reduction , and Refinement . Researchers are obligated to first consider methods that can replace the use of live animals, such as in vitro or in silico models. researchgate.net When animal use is unavoidable, the principle of Reduction mandates using the minimum number of animals necessary to obtain statistically significant data. nih.govRefinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. researchgate.net

All preclinical studies must be conducted under the approval and supervision of an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review board. biobostonconsulting.com These committees are responsible for scrutinizing the scientific justification for the study, ensuring that the proposed methods are humane, and that the researchers are adequately trained. biobostonconsulting.com The study design itself is a critical ethical component; a robust and well-planned experiment ensures that the data generated is reliable, thus avoiding the unnecessary repetition of animal studies. nih.govbiobostonconsulting.com

For a compound like corynanthine hydrochloride, preclinical toxicity studies are essential. These studies often involve administering the compound to animal models, such as rodents and non-rodents (e.g., beagle dogs), to determine its potential adverse effects. integrativebiology.ac.cn For instance, in preclinical toxicity assessments of total alkaloid extracts from Alstonia scholaris, a plant known to contain various indole (B1671886) alkaloids, researchers have established a "No-Observed-Adverse-Effect-Level" (NOAEL). integrativebiology.ac.cn Such studies are meticulously designed to gather crucial safety data while adhering to strict ethical protocols.

Ethical Protocols for Human Clinical Trials

The transition from preclinical to human research marks a significant ethical threshold. The primary concern in clinical trials is the protection of human participants. The ethical conduct of these trials is guided by seminal documents such as the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report, which enshrine the principles of respect for persons, beneficence, and justice. acs.org

A fundamental ethical requirement is informed consent . nih.gov Before participating in a clinical trial for a compound like this compound, each potential participant must be thoroughly informed about the study's purpose, procedures, potential risks and benefits, and their right to withdraw at any time without penalty. acs.orgnih.gov This process ensures that participation is voluntary and based on a clear understanding of what the research entails.

Institutional Review Boards (IRBs) or independent ethics committees play a critical role in the oversight of clinical trials. integrativebiology.ac.cn These boards must review and approve the trial protocol before it can begin, and they continue to monitor the study's progress to ensure the ongoing safety and well-being of the participants.

A Phase I clinical trial of a capsule containing alkaloids from the leaves of Alstonia scholaris provides a relevant example of ethical protocols in practice for a related substance. researchgate.netnih.gov In this single-center, randomized, double-blind, placebo-controlled study, healthy volunteers were enrolled to assess the safety and tolerability of the investigational drug. researchgate.netnih.gov The study employed a single ascending dose (SAD) and multiple ascending dose (MAD) design, a standard ethical approach in early-phase trials to minimize risk by starting with low doses and gradually increasing them while closely monitoring for any adverse effects. nih.gov The inclusion of a placebo group allows for a more accurate assessment of the drug's safety profile. nih.gov

Regulatory Science Aspects of Compound Development

The development and approval of a new drug, including a naturally derived compound like this compound, is a highly regulated process. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the safety, efficacy, and quality of new medicines.

For compounds derived from botanical sources, specific regulatory pathways and guidance documents are in place. The FDA's "Guidance for Industry: Botanical Drug Development" provides a framework for the development of drugs from plant materials. fda.govfederalregister.govdalton.comgmp-compliance.org This guidance acknowledges the unique characteristics of botanical products, which are often complex mixtures, and provides recommendations for their study and submission as investigational new drugs (INDs) and new drug applications (NDAs). fda.govfederalregister.govregulations.gov

The regulatory journey typically begins with the submission of an IND application to the relevant authority before any human trials can commence. regulations.gov This application must contain comprehensive data from preclinical studies on the pharmacology and toxicology of the compound, as well as information on its chemistry, manufacturing, and controls (CMC). dalton.com

Emerging Research Areas and Future Directions

Exploration of Novel Therapeutic Applications

While the cardiovascular effects of corynanthine (B1669447) are well-documented, emerging research is beginning to uncover its potential in other therapeutic domains. The pharmacological profile of corynanthine suggests that its utility may extend beyond simple blood pressure regulation.

Cardioprotective and Antiarrhythmic Effects: Beyond its vasodilatory properties, corynanthine is being investigated for direct myocardial protective and antiarrhythmic effects. Its mechanism as an α1-adrenoceptor antagonist is a key area of this research, as this class of agents has been suggested to possess properties that can protect heart muscle and regulate cardiac rhythm.

Anti-inflammatory Potential: Many plant-derived alkaloids exhibit significant anti-inflammatory properties. nih.govnih.gov Alkaloids from Corydalis species, for instance, have been shown to reduce the production of pro-inflammatory cytokines by inhibiting signaling pathways like NF-κB. nih.gov While specific studies on corynanthine are nascent, its structural similarity to other bioactive alkaloids suggests that its anti-inflammatory capacity warrants further investigation as a potential treatment for various inflammatory conditions.

Neuroprotective Applications: Certain plant-derived alkaloids are being explored for their efficacy in treating neurodegenerative diseases. nih.govresearchgate.net For example, rhynchophylline, another indole (B1671886) alkaloid, has demonstrated neuroprotective effects. mdpi.com Given that corynanthine acts on adrenergic receptors, which are also present in the central nervous system, exploring its potential to modulate neurological pathways and offer protection against neurodegeneration represents a promising future research direction.

Anticancer Research: The indole scaffold is a core structure in numerous anticancer agents. nih.gov Natural alkaloids from various plant sources have been shown to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov The potential for corynanthine or its derivatives to exhibit cytotoxic activity against cancer cell lines is an area of growing interest, aligning with the broader search for novel oncology drug leads from natural products. nih.govnih.gov

| Potential Therapeutic Area | Rationale / Supporting Evidence | Research Focus |

| Cardioprotection | α1-adrenoceptor antagonists may possess myocardial protective properties. | Investigating effects on cardiac muscle and rhythm beyond vasodilation. |

| Anti-inflammation | Related alkaloids show potent anti-inflammatory activity via pathways like NF-κB. nih.gov | Evaluating the ability of corynanthine to modulate inflammatory responses. |

| Neuroprotection | Other indole alkaloids exhibit neuroprotective effects; adrenergic system is involved in CNS. mdpi.com | Exploring potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's. nih.gov |

| Oncology | The indole structure is common in anticancer compounds; related alkaloids show cytotoxic effects. nih.govnih.gov | Screening for activity against various cancer cell lines and understanding mechanisms. |

Advanced Synthetic Strategies and Process Optimization

The complex stereochemistry of corynanthine presents a significant challenge for chemical synthesis. Modern synthetic organic chemistry is providing new tools to access this and related alkaloids with greater efficiency and precision, facilitating the creation of novel analogs for pharmacological testing.

Asymmetric and Enantioselective Synthesis: Researchers are developing catalytic, asymmetric platforms to achieve enantioselective total syntheses of Corynanthe alkaloids. nih.gov Techniques such as N-heterocyclic carbene (NHC) organocatalysis enable the highly selective construction of the core heterocyclic structure. northwestern.edu These methods are crucial for producing specific stereoisomers, like corynanthine, and avoiding contamination with diastereomers such as yohimbine (B192690) or rauwolscine (B89727), which have vastly different pharmacological profiles. wikipedia.org

Multicomponent Assembly Processes: Strategies involving multicomponent assembly processes (MCAPs), such as the Mannich-type reaction, are being employed for the rapid and efficient construction of the parent heterocyclic scaffolds of Corynanthe alkaloids. nih.gov These processes allow for the combination of multiple simple starting materials in a single step to build complex molecular architectures, which is a powerful approach for diversity-oriented synthesis to create libraries of novel analogs for high-throughput screening. nih.gov

Biocatalysis: The use of enzymes in synthesis, or biocatalysis, is emerging as a powerful and green alternative to traditional chemical methods. nih.govrsc.org Enzymes like strictosidine synthase can be used to perform key bond-forming reactions with high stereoselectivity. mdpi.com Researchers are exploring the use of plant-derived enzymes to construct the alkaloid backbone, offering a sustainable and highly specific route to production. mpg.de This chemo-enzymatic approach can simplify complex synthetic routes and improve yields and purity. nih.gov

Development of Targeted Delivery Systems

A significant challenge with many natural alkaloids is their suboptimal pharmacokinetic properties, such as poor solubility or low bioavailability. nih.gov Advanced drug delivery systems are being explored to overcome these limitations and enhance the therapeutic efficacy of compounds like corynanthine hydrochloride.

Nanoparticle-Based Formulations: Encapsulating corynanthine within nanoparticle carriers, such as polymeric nanoparticles or liposomes, is a promising strategy. nih.govresearchgate.net These systems can protect the alkaloid from degradation, improve its solubility, and provide controlled, sustained release. nih.gov For indole alkaloids with anticancer potential, nanotechnology formulations have been shown to improve stability and therapeutic effects both in vitro and in vivo. nih.gov

Targeted Liposomes: Liposomes can be engineered to specifically target certain tissues. nih.gov For corynanthine, whose primary action is on the cardiovascular system, liposomes could be decorated with ligands that bind to receptors on cardiac or vascular endothelial cells. nih.govnih.gov This would concentrate the drug at its site of action, potentially increasing its antihypertensive efficacy while minimizing systemic exposure and off-target effects. researchgate.net

Stimuli-Responsive Systems: Smart delivery systems that release their payload in response to specific physiological stimuli (e.g., changes in pH) are being developed. nih.gov For cardiovascular applications, a system could be designed to release corynanthine more readily in ischemic tissues, which often have a lower pH, providing targeted therapy to areas of greatest need. mdpi.com

| Delivery System | Potential Advantage for this compound |

| Polymeric Nanoparticles | Improved solubility, sustained release, protection from metabolic degradation. nih.govmdpi.com |

| Liposomes | Enhanced bioavailability, potential for passive targeting to certain tissues. nih.govmdpi.com |

| Targeted Nanocarriers | Specific delivery to the cardiovascular system by attaching heart- or vessel-specific ligands. nih.govresearchgate.net |

| Stimuli-Responsive Systems | Triggered drug release in specific microenvironments (e.g., ischemic tissue). nih.govmdpi.com |

Integration of in vitro, in vivo, and Computational Methodologies for Comprehensive Understanding

To accelerate the discovery and development process, modern pharmacology integrates computational, cell-based, and whole-organism models. This multi-pronged approach allows for a more comprehensive understanding of a compound's mechanism of action, pharmacokinetics, and potential therapeutic utility before advancing to more complex studies.

In Silico Modeling and Prediction: Computational (in silico) methods are increasingly used in the early stages of drug discovery. mdpi.com Molecular docking can predict the binding interactions of corynanthine and its analogs with α-adrenergic receptors and other potential targets. nih.govmdpi.com These models help in understanding the structural basis for its receptor selectivity and can be used to virtually screen libraries of new derivatives to prioritize which compounds to synthesize and test. nih.gov

Bridging In Vitro and In Vivo Data: High-throughput in vitro assays are used to screen the activity of corynanthine derivatives against various receptors and cell lines. However, a strong correlation between in vitro activity and in vivo efficacy is not always guaranteed. mdpi.com Integrated research programs systematically compare in vitro results with in vivo animal model data to build predictive models. mdpi.com This helps to better understand factors like metabolism and tissue distribution that influence a drug's ultimate effect in a living organism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of corynanthine. nih.gov By combining this pharmacokinetic data with pharmacodynamic information (the drug's effect on the body), researchers can better predict its behavior and optimize its properties for improved therapeutic outcomes. This integrated approach is essential for translating preclinical findings into viable clinical applications.

Q & A

Q. How does corynanthine hydrochloride distinguish itself pharmacologically from structurally related alkaloids like yohimbine and rauwolscine?

this compound is a stereoisomer of yohimbine but acts as a selective α1-adrenoceptor antagonist, whereas yohimbine and rauwolscine primarily target α2-adrenoceptors. Experimental differentiation involves:

- Receptor Binding Assays : Compare inhibition constants (Ki) for α1 vs. α2 receptors using radioligand displacement (e.g., prazosin for α1, rauwolscine for α2) .

- Functional Studies : Assess effects on vascular contractions induced by selective agonists (e.g., phenylephrine for α1, clonidine for α2) .

Q. What experimental models are commonly used to study this compound’s effects on calcium signaling?

- Rat Aorta Smooth Muscle : Depolarization-induced contractions (100 mM K⁺) and calcium influx measurements using ⁴⁵Ca²⁺ tracing. Corynanthine (1–100 μM) inhibits depolarization-dependent calcium entry but not intracellular calcium release triggered by prostaglandin F2α (PGF2α) .

- In Vitro Ocular Models : Rabbit or monkey eyes to study aqueous humor dynamics, where corynanthine’s α1-antagonism reduces intraocular pressure without affecting α2-mediated pathways .

Q. What analytical methods are recommended for characterizing this compound purity and structural identity?

- Chromatography : HPLC with UV detection (λ = 280 nm) and comparison to reference standards .

- Spectroscopy : NMR (¹H/¹³C) for stereochemical confirmation, mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on corynanthine’s dual inhibition of adrenoceptors and calcium channels?

Contradictions arise from its structural similarity to calcium channel blockers. Methodological approaches include:

- Concentration-Response Curves : Test corynanthine across a wide range (0.1–300 μM) to isolate receptor-specific vs. non-specific calcium effects .